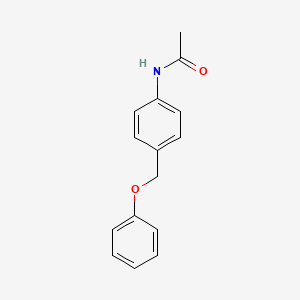

N-(4-(Phenoxymethyl)phenyl)acetamide

Description

Historical Context and Evolution of Research on N-(4-(Phenoxymethyl)phenyl)acetamide

The direct historical timeline of the synthesis and initial research exclusively focused on this compound is not extensively documented in early chemical literature. However, its structural components, the diaryl ether linkage and the acetamide (B32628) group, were subjects of significant investigation in the late 19th and early 20th centuries. The development of synthetic methodologies capable of constructing such a molecule provides a backdrop to its eventual synthesis and study.

Key synthetic reactions that are foundational to the creation of this compound include the Ullmann condensation and later, the Buchwald-Hartwig amination. The Ullmann condensation, first reported by Fritz Ullmann in the early 1900s, provided a method for the formation of diaryl ethers through a copper-catalyzed reaction between a phenol (B47542) and an aryl halide. wikipedia.org This reaction would have been a classic approach to forming the phenoxy-phenyl bond within the molecule.

The amide bond formation, specifically the acetylation of an aniline (B41778) derivative, has been a fundamental transformation in organic chemistry for over a century. The reaction of 4-phenoxyaniline (B93406) with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride is a straightforward and well-established method for producing the acetamide moiety.

Early research on compounds with similar structural motifs was often driven by the burgeoning dye and pharmaceutical industries. While specific early studies on this compound are scarce, it is plausible that it was synthesized as part of broader investigations into the properties of substituted anilines and phenoxy compounds. More contemporary research has benefited from the advent of advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which have enabled the definitive characterization of such molecules. nih.govnih.gov

Significance of this compound in Chemical and Biomedical Sciences

The significance of this compound in the chemical sciences lies primarily in its role as a structural motif and a building block for more complex molecules. The diaryl ether linkage is a common feature in many natural products and synthetic compounds with diverse applications. The acetamide group can influence the electronic properties and solubility of the molecule and provides a handle for further chemical modifications.

In the biomedical sciences, while direct and extensive research on the biological activity of this compound itself is limited, the broader class of N-phenylacetamide derivatives has been the subject of considerable investigation. This suggests the potential for this compound to serve as a lead compound or intermediate in drug discovery programs. For instance, various derivatives of N-phenylacetamide have been synthesized and evaluated for their potential as antibacterial and anticancer agents. nih.govorganic-chemistry.org The core structure is seen as a versatile scaffold that can be decorated with different functional groups to modulate biological activity. The compound is also noted as a human metabolite of 4-phenoxyaniline, indicating its relevance in metabolic studies. nih.gov

Overview of Key Academic Research Trajectories for this compound

Academic research involving this compound and its close analogs can be broadly categorized into two main trajectories: synthetic methodology and medicinal chemistry applications.

Synthetic Methodology: A significant area of research has been the development of efficient and versatile methods for the synthesis of diaryl ethers and N-aryl acetamides. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have provided milder and more general routes to C-N bonds compared to traditional methods. researchgate.net Research in this area focuses on developing new catalysts, ligands, and reaction conditions to improve yields, reduce reaction times, and expand the substrate scope for the synthesis of molecules like this compound.

Medicinal Chemistry and Biological Evaluation: A prominent research trajectory involves the synthesis of derivatives of the this compound scaffold and the evaluation of their biological activities. This often involves modifying the phenoxy or the acetamide portions of the molecule to explore structure-activity relationships (SAR). For example, studies have shown that introducing different substituents on the phenyl rings can lead to compounds with significant antibacterial or anticancer properties. Research in this domain aims to identify novel therapeutic agents by systematically altering the chemical structure of the parent compound.

While direct studies on this compound are not abundant, its structural similarity to other biologically active compounds ensures its continued relevance as a reference compound and a starting point for new research endeavors in chemical and biomedical sciences.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₂ | nih.gov |

| Molecular Weight | 227.26 g/mol | nih.gov |

| IUPAC Name | N-(4-phenoxyphenyl)acetamide | nih.gov |

| CAS Number | 6312-87-4 | nih.gov |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | 33.6 µg/mL in water at pH 7.4 | nih.gov |

| XLogP3 | 3.1 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(phenoxymethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-12(17)16-14-9-7-13(8-10-14)11-18-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBBCWSEPBWRLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Innovations for N 4 Phenoxymethyl Phenyl Acetamide

Established Synthetic Pathways for N-(4-(Phenoxymethyl)phenyl)acetamide

Conventional Multistep Synthesis Approaches

The traditional synthesis of this compound is primarily a two-step process. This approach hinges on the initial formation of a key intermediate, 4-(phenoxymethyl)aniline (B1611154), which is subsequently acetylated to yield the final product.

The initial and crucial step in this sequence is the formation of the ether linkage. This is typically achieved through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. wikipedia.orglibretexts.org In this reaction, a phenoxide ion acts as the nucleophile, displacing a leaving group from a para-substituted benzyl (B1604629) derivative. A plausible route involves the reaction of phenol (B47542) with 4-nitrobenzyl halide, followed by the reduction of the nitro group to an amine.

An alternative and more direct route to the intermediate 4-(phenoxymethyl)aniline involves the reaction of p-aminophenol with a benzyl halide or the reaction of phenol with a 4-aminobenzyl halide derivative. However, the former is often more practical due to the reactivity of the starting materials.

Once the intermediate, 4-(phenoxymethyl)aniline, is synthesized and purified, the subsequent step is the acetylation of the primary amine. cymitquimica.com This is a standard and well-established transformation in organic synthesis. The most common method involves the reaction of 4-(phenoxymethyl)aniline with acetyl chloride or acetic anhydride (B1165640) in the presence of a base to neutralize the hydrogen chloride or acetic acid byproduct.

A second established pathway involves the Ullmann condensation, a copper-catalyzed reaction that forms the aryl-ether bond. wikipedia.org In this approach, N-(4-halophenyl)acetamide could be reacted with phenol in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.orgmdpi.com While effective, traditional Ullmann conditions often require harsh reaction conditions. wikipedia.org

Optimized Reaction Conditions and Reagent Selection for this compound

Optimizing the conventional synthetic pathways is crucial for maximizing yield and purity while minimizing reaction times and byproducts.

For the Williamson ether synthesis, the choice of base, solvent, and temperature is critical. Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to deprotonate the phenol, generating the more nucleophilic phenoxide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724), which can solvate the cation of the base while not interfering with the nucleophile.

In the acetylation of 4-(phenoxymethyl)aniline, the selection of the acetylating agent and the base is important. Acetyl chloride is highly reactive but generates hydrogen chloride, necessitating the use of a stoichiometric amount of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). Acetic anhydride is a less reactive but more manageable alternative, often used with a catalytic amount of a strong acid or base. For a greener approach, acetic acid itself can be used under certain conditions, though this typically requires higher temperatures. ymerdigital.com

For the Ullmann condensation, modern advancements have led to the development of more efficient catalytic systems. The use of ligands such as N,N-dimethylglycine can allow the reaction to proceed at significantly lower temperatures (around 90°C) and with lower catalyst loadings. organic-chemistry.org The choice of the copper source (e.g., CuI, Cu2O) and the base (e.g., Cs2CO3, K3PO4) can also have a significant impact on the reaction's efficiency. mdpi.com

| Reaction Step | Reagents | Solvent | Temperature | Yield |

| Williamson Ether Synthesis (Phenol + 4-Nitrobenzyl chloride) | K2CO3 | DMF | Room Temp. - 80°C | Good to Excellent |

| Nitro Group Reduction | H2, Pd/C or SnCl2, HCl | Ethanol/Ethyl Acetate (B1210297) | Room Temp. | High |

| Acetylation (4-(phenoxymethyl)aniline + Acetic Anhydride) | Pyridine (catalyst) | Dichloromethane | Room Temp. | High |

| Ullmann Condensation (N-(4-iodophenyl)acetamide + Phenol) | CuI, N,N-Dimethylglycine, Cs2CO3 | Dioxane | 90°C | Good |

Table 1: Representative Optimized Reaction Conditions for the Synthesis of this compound and its Precursors.

Advanced and Green Synthetic Strategies for this compound

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies. These "green" chemistry approaches aim to reduce waste, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The acetylation of anilines, a key step in the synthesis of this compound, can be significantly enhanced using microwave irradiation. ymerdigital.com

Conventional heating methods can require several hours for the acetylation of anilines, whereas microwave-assisted synthesis can often reduce the reaction time to a matter of minutes. ajrconline.org This rapid heating can be achieved without a catalyst and can lead to higher yields and cleaner reactions. ymerdigital.com For the synthesis of this compound, reacting 4-(phenoxymethyl)aniline with acetic acid under microwave irradiation presents a green and efficient alternative to traditional methods. ymerdigital.com A study on the microwave-assisted acylation of aniline (B41778) with acetic acid demonstrated that quantitative yields could be achieved in as little as 40 to 50 minutes. ymerdigital.com

| Method | Reaction Time | Catalyst | Solvent | Yield |

| Conventional Heating | Hours | Often required | Organic Solvents | Variable |

| Microwave-Assisted | Minutes | Often catalyst-free | Minimal or no solvent | High to Quantitative |

Table 2: Comparison of Conventional and Microwave-Assisted Acetylation.

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, scalability, and process control. While specific literature on the flow synthesis of this compound is not abundant, the individual steps of its synthesis are amenable to this technology.

The Williamson ether synthesis can be readily adapted to a flow process. By pumping solutions of the phenoxide and the alkyl halide through a heated reactor coil, the reaction time can be precisely controlled, leading to higher yields and reduced byproducts. This approach also allows for safer handling of reactive intermediates and easier scale-up.

Similarly, the acetylation step can be performed in a flow reactor. This would involve continuously mixing a stream of 4-(phenoxymethyl)aniline with an acetylating agent, followed by passage through a heated reaction coil. This setup allows for rapid optimization of reaction parameters such as temperature, residence time, and stoichiometry.

Catalyst Development and Mechanistic Studies in this compound Synthesis

Catalyst development has been a major focus in improving the efficiency and applicability of the Ullmann condensation for the synthesis of diaryl ethers. The mechanism of the Ullmann reaction is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the alkoxide and subsequent reductive elimination to form the ether and regenerate the Cu(I) catalyst.

Modern research has focused on the development of more active and versatile copper-based catalytic systems. The use of ligands, such as diamines, amino acids (e.g., N,N-dimethylglycine), and phosphines, can stabilize the copper catalyst and facilitate the reaction under milder conditions. organic-chemistry.org These ligands can increase the solubility of the copper species and accelerate the key steps in the catalytic cycle. Mechanistic studies using techniques such as density functional theory (DFT) are also being employed to better understand the role of the ligand and to design more efficient catalysts for C-O bond formation.

Stereoselective Synthesis Approaches for this compound and Its Enantiomers (If Applicable)

A critical aspect of modern pharmaceutical and materials science is the control of stereochemistry. However, in the case of this compound, the molecule is achiral as it does not possess any stereocenters and cannot exist as enantiomers. Therefore, the direct stereoselective synthesis to obtain different enantiomers of this specific compound is not applicable.

Despite the achiral nature of the parent compound, the principles of stereoselective synthesis would become highly relevant if a chiral center were introduced into the molecular structure. For instance, if the phenoxymethyl (B101242) group or the acetamide (B32628) side chain were modified to include a stereogenic center, the synthesis of a single enantiomer would be crucial, as different enantiomers of a chiral molecule often exhibit distinct biological activities.

Hypothetically, if a chiral variant were to be synthesized, several stereoselective strategies could be employed. One approach involves the use of a chiral starting material. For example, if a chiral phenol or a chiral derivative of 4-aminophenol (B1666318) were used in the initial steps of the synthesis, the chirality could be carried through to the final product.

Another strategy would be the use of chiral catalysts or reagents during the synthesis. In the context of amide synthesis, chiral coupling reagents or catalysts can be used to control the formation of the amide bond in a stereoselective manner, particularly when reacting a racemic acid with a racemic amine to form a specific diastereomer. rsc.org The alkylation of chiral amides is another method where chirality can be transferred. nih.gov For instance, if a chiral auxiliary is incorporated into the acetamide nitrogen, it could direct the stereoselective introduction of a substituent.

Furthermore, chiral derivatization could be used for the analytical separation and characterization of enantiomers if a chiral version of the molecule were synthesized. researchgate.netnih.gov Techniques such as chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents would be essential to determine the enantiomeric excess (ee) of the product.

Purity Enhancement and Scale-Up Considerations in this compound Synthesis

The successful transition of a synthetic route from a laboratory setting to industrial production hinges on robust methods for purity enhancement and careful consideration of scale-up parameters.

Purity Enhancement

For a solid compound like this compound, recrystallization is a primary and effective method for purification. cerritos.eduvedantu.comchem21labs.com This technique relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. cerritos.edu The crude product is dissolved in a minimum amount of a hot solvent to create a saturated solution, which upon slow cooling, allows for the formation of pure crystals of the desired compound, while impurities remain in the mother liquor. chem21labs.comscribd.com

The choice of solvent is critical for successful recrystallization. An ideal solvent would dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Water, often in combination with a co-solvent like ethanol, is a common choice for purifying acetanilides. vedantu.com

Below is an illustrative table of potential solvents for the recrystallization of this compound, based on common practices for similar compounds.

Table 1: Illustrative Solvents for Recrystallization

| Solvent System | Rationale |

| Ethanol/Water | High solubility in hot ethanol, low solubility in cold water. The combination allows for fine-tuning of polarity. |

| Acetone/Hexane | The compound is dissolved in a good solvent (acetone), and a poor solvent (hexane) is added to induce crystallization. |

| Toluene | Suitable for less polar compounds, with good temperature-dependent solubility. |

In addition to recrystallization, other chromatographic techniques such as column chromatography can be employed for purification, especially for removing impurities with similar solubility profiles.

Scale-Up Considerations

Scaling up the synthesis of this compound from the lab bench to an industrial scale introduces several challenges that need to be addressed for a safe, efficient, and cost-effective process.

Reagent Selection and Cost: On a large scale, the cost and availability of starting materials and reagents become significant factors. While acetic anhydride is a common acetylating agent, its use can be regulated. derpharmachemica.com Alternative, less hazardous, and more economical acetylating agents might be considered. The use of catalysts to improve reaction efficiency is also a key consideration in industrial processes. rsc.org

Reaction Conditions: Reactions that are manageable on a small scale may become problematic at an industrial scale. Exothermic reactions, for instance, require efficient heat management to prevent runaway reactions. The choice of solvent is also critical, with a focus on green chemistry principles, such as using less toxic and easily recyclable solvents. numberanalytics.com

Process Safety and Waste Management: A thorough safety assessment is crucial before scaling up any chemical process. This includes understanding the thermal stability of reactants and products and minimizing the generation of hazardous byproducts. researchgate.net Efficient waste treatment and solvent recovery systems are essential for environmental compliance and economic viability. numberanalytics.com

Equipment: The type of reactor and other processing equipment must be carefully selected to handle the specific reaction conditions and the physical properties of the materials involved. For instance, the continuous synthesis of compounds in a flowing stream, known as flow chemistry, can offer advantages in terms of heat and mass transfer, reaction time, and safety for large-scale production. numberanalytics.com

A one-pot synthesis approach, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve the efficiency and reduce the cost of large-scale production. rsc.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Phenoxymethyl Phenyl Acetamide

Systematic Modification of the Acetamide (B32628) Moiety in N-(4-(Phenoxymethyl)phenyl)acetamide Derivatives

The acetamide moiety is a cornerstone of the this compound scaffold, and its systematic modification has been a key strategy in modulating the biological activity of related compounds. Research into various N-phenylacetamide derivatives has demonstrated that alterations to this group can significantly impact efficacy. nih.gov

One common modification involves the replacement of the acetyl group with other acyl functionalities. For instance, increasing the chain length of the alkyl group or introducing cyclic structures can influence lipophilicity and, consequently, cell membrane permeability. Another approach is the introduction of different substituents on the methyl group of the acetamide, such as halogens or small alkyl groups, to fine-tune electronic and steric properties.

Furthermore, the amide linkage itself is a target for modification. The hydrogen on the amide nitrogen is often crucial for forming hydrogen bonds with biological targets. archivepp.com Replacing this hydrogen with an alkyl group can abrogate this interaction, which can be a useful probe in SAR studies to determine the importance of this hydrogen bond donor capability. Conversely, replacing the carbonyl oxygen with sulfur to form a thioamide can alter the electronic distribution and hydrogen bonding capacity of the group.

Studies on related N-phenylacetamide derivatives have shown that converting the acetamide to a more complex heterocyclic system can also lead to significant changes in activity. For example, the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been explored to enhance antibacterial activities. nih.govnih.gov

Table 1: Illustrative Impact of Acetamide Moiety Modifications on Biological Activity in Analogous Phenylacetamide Series

| Modification of Acetamide Moiety | R-Group on Acetyl | General Effect on Activity |

| Alkyl Chain Elongation | Propionyl, Butyryl | Variable; may alter lipophilicity and receptor fit. |

| Introduction of Heterocycles | Thiazole-containing substituent | Potential for enhanced specific activities (e.g., antibacterial). nih.govnih.gov |

| N-Alkylation | Methyl, Ethyl | Often leads to a decrease in activity if H-bond donation is critical. |

| Bioisosteric Replacement | Sulfonamide, Reverse Amide | Can modulate physicochemical properties and metabolic stability. |

Impact of Substitutions on the Phenoxymethyl (B101242) Phenyl Ring of this compound Analogs

Substitutions on the phenoxymethyl phenyl ring of this compound analogs can profoundly influence their biological profiles. The nature, position, and electronic properties of these substituents are critical determinants of activity.

The introduction of electron-withdrawing or electron-donating groups can alter the electrostatic potential of the entire molecule, affecting its interaction with biological targets. For example, in a related series of N-phenylacetamide derivatives, the presence and position of substituents like fluoro, chloro, bromo, and trifluoromethyl on a benzene (B151609) ring were found to be important for bactericidal activity. Specifically, a 4-position substitution was shown to increase activity, while substitution at the 3-position was detrimental. nih.gov

The steric bulk of substituents is another crucial factor. Large, bulky groups may cause steric hindrance, preventing the molecule from fitting into the binding site of a target protein. Conversely, in some cases, a larger substituent might be necessary to achieve optimal interactions.

Table 2: Representative Effects of Phenyl Ring Substitution on Activity in Related Compound Series

| Substituent (R) on Phenyl Ring | Position | Electronic Effect | General Impact on Activity |

| -F, -Cl, -Br, -CF3 | 4-position | Electron-withdrawing | Increased activity observed in some series. nih.gov |

| -F, -Cl, -Br, -CF3 | 3-position | Electron-withdrawing | Decreased activity observed in some series. nih.gov |

| -OCH3 | 4-position | Electron-donating | Variable, can enhance activity in certain contexts. researchgate.net |

| -NO2 | 4-position | Strong Electron-withdrawing | Can significantly alter electronic properties and binding. nih.govresearchgate.net |

Exploration of Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize drug-like properties by substituting a functional group with another that has similar physical or chemical characteristics. nih.govresearchgate.netchem-space.com This approach can be applied to various parts of the this compound scaffold to improve potency, selectivity, and pharmacokinetic profiles.

The central ether linkage (-O-) could be replaced with bioisosteres such as a thioether (-S-), sulfoxide (B87167) (-SO-), sulfone (-SO2-), or an amine (-NH-). Each of these replacements would alter the bond angle, polarity, and hydrogen bonding capability of the linker, potentially leading to different biological activities.

The amide bond of the acetamide moiety is another common target for bioisosteric replacement. Tetrazoles, acyl sulfonamides, and hydroxamic acids are well-known bioisosteres of the carboxylic acid functionality that is structurally related to the amide. chem-space.com These replacements can enhance metabolic stability and alter binding interactions.

Table 3: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Functional Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Ether Linkage (-O-) | -S-, -CH2-, -NH-, -SO2- | Modulate bond angles, flexibility, and polarity. |

| Acetamide Moiety | Sulfonamide, Reverse Amide, Tetrazole | Improve metabolic stability and alter H-bonding patterns. archivepp.comchem-space.com |

| Phenyl Rings | Pyridine (B92270), Thiophene, Bicyclo[1.1.1]pentane | Introduce heteroatoms for new interactions, alter electronics, improve properties. researchgate.net |

Conformational Analysis and its Correlation with Activity for this compound

The three-dimensional conformation of this compound is a critical factor in its ability to interact with biological targets. Conformational analysis helps to understand the preferred spatial arrangement of the molecule and how this correlates with its activity. nih.gov

The molecule possesses several rotatable bonds, including the C-O bonds of the ether linkage and the C-N bond of the acetamide group. The dihedral angles between the two phenyl rings and between the acetamide group and its attached phenyl ring are particularly important.

Crystallographic studies of a structurally similar compound, N-[4-(4-Nitrophenoxy)phenyl]acetamide, revealed that the dihedral angle between the two benzene rings can vary significantly, with reported values of 64.46° and 80.84° in two different molecules within the same crystal structure. nih.govresearchgate.net Similarly, the orientation of the acetamide group relative to its adjacent phenyl ring also showed conformational flexibility, with dihedral angles of 44.77° and 19.06°. nih.govresearchgate.net

This inherent flexibility means that this compound can adopt multiple conformations in solution. The biologically active conformation is the one that best fits the binding site of its target. Understanding the energy landscape of these different conformations and how substitutions affect their relative stabilities is key to designing more potent analogs. For instance, introducing bulky substituents could restrict rotation around certain bonds, locking the molecule into a more favorable or unfavorable conformation.

Topographical and Electronic Features Influencing this compound Activity

Topographical Features: The topography refers to the three-dimensional shape and size of the molecule. This includes the relative orientation of the two phenyl rings and the acetamide group. The distance between key pharmacophoric features, such as the amide hydrogen, the carbonyl oxygen, and the aromatic rings, is critical for proper binding to a receptor. Steric hindrance from bulky substituents can prevent the molecule from adopting the required conformation for binding. nih.gov

Electronic Features: The electronic properties of the molecule, such as its electrostatic potential surface, dipole moment, and the distribution of partial charges, are crucial for molecular recognition. The ether oxygen and the carbonyl oxygen are regions of negative electrostatic potential, making them potential hydrogen bond acceptors. The amide hydrogen is a hydrogen bond donor. The aromatic rings can participate in π-π stacking or hydrophobic interactions with the target.

Computational Chemistry and Molecular Modeling of N 4 Phenoxymethyl Phenyl Acetamide

Quantum Chemical Calculations of N-(4-(Phenoxymethyl)phenyl)acetamide Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of this compound. While direct DFT studies on this specific molecule are not extensively available in the reviewed literature, analysis of related N-phenylacetamide derivatives provides a strong basis for understanding its electronic characteristics.

DFT calculations on N-phenylacetamide and its derivatives have been used to determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), dipole moment, and molecular electrostatic potential (MEP). These parameters are crucial for predicting the molecule's reactivity, stability, and intermolecular interaction patterns.

For instance, studies on similar acetanilide (B955) derivatives have shown that the distribution of electron density, as visualized by MEP maps, can identify regions susceptible to electrophilic and nucleophilic attack. The HOMO and LUMO energy levels are indicative of the molecule's electron-donating and accepting capabilities, respectively. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.

Table 1: Representative Quantum Chemical Parameters for N-Phenylacetamide Derivatives (Illustrative Data)

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| N-phenylacetamide | -6.5 | -0.8 | 5.7 | 3.7 |

| N-(4-hydroxyphenyl)acetamide | -6.2 | -0.7 | 5.5 | 4.5 |

| N-(4-methoxyphenyl)acetamide | -6.1 | -0.6 | 5.5 | 4.8 |

| N-(4-nitrophenyl)acetamide | -7.2 | -1.5 | 5.7 | 6.5 |

Note: This table is illustrative and based on general trends observed in computational studies of N-phenylacetamide derivatives. The exact values for this compound would require specific calculations.

Molecular Dynamics Simulations of this compound in Solvation and Ligand-Binding Contexts

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in various environments, such as in solution or when bound to a biological macromolecule. These simulations can reveal information about the molecule's conformational flexibility, solvation properties, and the stability of its interactions with binding partners.

While specific MD simulation studies on this compound are not readily found in the literature, simulations of smaller, related molecules like N-methylacetamide (NMA) in water provide foundational insights. nih.gov Such studies have detailed the hydrogen bonding dynamics between the amide group and surrounding water molecules, as well as the influence of the solvent on the conformational preferences of the molecule. nih.gov For this compound, MD simulations in an explicit water model would be expected to show the hydration of the polar acetamide (B32628) group and the ether linkage, as well as the hydrophobic interactions of the phenyl and phenoxymethyl (B101242) rings with water.

In a ligand-binding context, MD simulations can be used to assess the stability of a docked pose of this compound within a protein's active site. By simulating the protein-ligand complex over time, one can observe the dynamics of their interactions, including the formation and breaking of hydrogen bonds, hydrophobic contacts, and π-π stacking interactions. These simulations can also be used to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the target.

Molecular Docking Studies of this compound with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is widely used to screen virtual compound libraries and to propose binding modes for further investigation. For this compound, molecular docking studies can help identify potential biological targets and elucidate the key interactions driving its binding affinity.

Given the structural similarities of this compound to known non-steroidal anti-inflammatory drugs (NSAIDs), cyclooxygenase (COX) enzymes are plausible targets for docking studies. Docking simulations of phenoxyacetanilide derivatives into the active site of COX-2 have been reported to show favorable interactions. semanticscholar.org These studies suggest that the phenoxy group can occupy a hydrophobic pocket, while the acetamide moiety can form hydrogen bonds with key residues in the active site.

Table 2: Potential Interactions of this compound with COX-2 Active Site (Hypothetical Docking Results)

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bonding | Ser530, Tyr385 |

| Hydrophobic Interactions | Leu352, Val523, Ala527 |

| π-π Stacking | Trp387 |

Note: This table is hypothetical and based on docking studies of similar compounds with COX-2. The actual interactions would need to be confirmed by specific docking simulations of this compound.

The results of molecular docking can provide valuable hypotheses about the mechanism of action of this compound and guide the design of analogs with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

While a specific QSAR model for this compound derivatives is not available in the reviewed literature, QSAR studies on other series of acetamide and phenoxyacetamide derivatives with anti-inflammatory or other biological activities have been reported. nih.govresearchgate.net These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build the QSAR model.

For a series of this compound derivatives, a QSAR study could reveal the importance of substituents on the phenyl and phenoxy rings for their biological activity. For example, a model might indicate that electron-withdrawing groups on the phenoxy ring enhance activity, while bulky substituents on the phenyl ring are detrimental.

Table 3: Common Descriptors Used in QSAR Studies of Anti-inflammatory Agents (Illustrative)

| Descriptor Class | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |

| Steric | Molar refractivity, Molecular volume, Surface area |

| Hydrophobic | LogP, Hydration energy |

| Topological | Connectivity indices, Shape indices |

Note: This table provides examples of descriptors commonly used in QSAR studies and is not specific to this compound.

De Novo Design Approaches Based on this compound Scaffold Principles

De novo design is a computational strategy for generating novel molecular structures with desired properties, often based on a known active scaffold. The this compound scaffold, with its combination of a flexible ether linkage and opportunities for substitution on two aromatic rings, represents a promising starting point for de novo design.

Computational tools for de novo design can utilize the this compound scaffold as a core fragment and systematically add or modify functional groups to explore the surrounding chemical space. nih.gov The goal is to generate new molecules that are predicted to have improved binding affinity, selectivity, or other desirable drug-like properties. These design algorithms are often guided by a scoring function that can incorporate information from molecular docking, QSAR models, and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

For example, starting with the this compound scaffold docked into a target protein's active site, a de novo design program could suggest modifications that introduce new hydrogen bond donors or acceptors to interact with specific residues, or that fill unoccupied hydrophobic pockets to increase binding affinity. The phenoxy ether moiety is recognized as a privileged scaffold in drug design, and its presence in this compound makes it a valuable template for such design efforts. nih.govresearchgate.net

Molecular Mechanism of Action and Cellular Pathway Elucidation for N 4 Phenoxymethyl Phenyl Acetamide

Identification and Characterization of Molecular Targets for N-(4-(Phenoxymethyl)phenyl)acetamide (In Vitro Studies)

Extensive searches of available scientific literature and databases did not yield specific in vitro studies identifying and characterizing the molecular targets of this compound. While research exists on structurally related phenoxyacetamide and N-phenylacetamide derivatives, which have shown a range of biological activities, direct experimental data for the title compound is not presently available in the public domain. The following sections are therefore presented as a framework for the types of studies that would be necessary to elucidate the molecular mechanism of this specific compound.

Receptor Binding and Activation Studies

Currently, there are no published receptor binding and activation studies for this compound. To determine if this compound interacts with specific cellular receptors, a comprehensive screening against a panel of known receptors would be required. This could involve radioligand binding assays or fluorescence-based assays to measure the affinity of the compound for various receptors, such as G-protein coupled receptors (GPCRs), nuclear receptors, or ion channels. Subsequent functional assays would be necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator of any identified receptors.

Enzyme Inhibition/Activation Kinetics

There is no specific information available regarding the enzymatic inhibition or activation kinetics of this compound. To investigate this, the compound would need to be tested against a broad range of enzymes, particularly those implicated in cellular signaling and disease, such as kinases, phosphatases, proteases, and metabolic enzymes. Should any enzymatic modulation be observed, detailed kinetic studies would be performed to determine the mechanism of inhibition or activation (e.g., competitive, non-competitive, uncompetitive) and to calculate key parameters such as the inhibition constant (Ki) or activation constant (Kact).

While direct data is lacking for this compound, studies on other acetamide (B32628) derivatives have revealed inhibitory potential against certain enzymes. For instance, some N-substituted sulfamoyl acetamides have been identified as moderate inhibitors of α-chymotrypsin. researchgate.net Additionally, certain N-(4-(6-acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide derivatives have been shown to be potent inhibitors of FMS-like Tyrosine Kinase 3 (FLT3). nih.govresearchgate.net These findings in related compounds suggest that enzyme inhibition could be a potential mechanism of action for this compound, warranting future investigation.

Interactive Data Table: Hypothetical Enzyme Inhibition Data for this compound

This table is for illustrative purposes only, as no experimental data currently exists.

| Enzyme Target | Assay Type | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| Kinase X | KinaseGlo | Data Not Available | Data Not Available |

| Protease Y | FRET Assay | Data Not Available | Data Not Available |

Protein-Protein Interaction Modulations by this compound

The effect of this compound on protein-protein interactions (PPIs) has not been documented. PPIs are crucial for many cellular functions, and their modulation represents a significant therapeutic strategy. Techniques such as co-immunoprecipitation, yeast two-hybrid screening, or biophysical methods like surface plasmon resonance (SPR) and biolayer interferometry (BLI) could be employed to identify if this compound disrupts or stabilizes any specific PPIs. nih.gov

Intracellular Signaling Cascades Modulated by this compound

As the direct molecular targets of this compound are unknown, the specific intracellular signaling cascades it modulates remain to be elucidated. The following sections outline the types of investigations required to understand its effects on cellular signaling.

Kinase Pathway Alterations

There are no current studies detailing the alterations of kinase pathways by this compound. To assess this, researchers could utilize phosphoproteomics to gain a global view of changes in protein phosphorylation upon treatment with the compound. Alternatively, targeted approaches like Western blotting with phospho-specific antibodies for key kinases in major signaling pathways (e.g., MAPK/ERK, PI3K/Akt, JAK/STAT) could reveal specific pathway modulation. Given that related acetamide compounds have been shown to inhibit kinases like FLT3, investigating the impact of this compound on various kinase cascades is a logical next step. nih.govresearchgate.net

Interactive Data Table: Hypothetical Kinase Pathway Modulation by this compound

This table is for illustrative purposes only, as no experimental data currently exists.

| Signaling Pathway | Key Protein | Phosphorylation Status | Method of Detection |

|---|---|---|---|

| MAPK/ERK | p-ERK1/2 | Data Not Available | Western Blot |

| PI3K/Akt | p-Akt (Ser473) | Data Not Available | Western Blot |

Transcription Factor Regulation and Gene Expression Profiling

The influence of this compound on transcription factor regulation and gene expression is currently unknown. Gene expression profiling using techniques such as RNA sequencing (RNA-seq) or microarray analysis would provide a comprehensive overview of the transcriptional changes induced by the compound. nih.gov Following this, bioinformatic analysis could identify enriched pathways and predict the transcription factors responsible for the observed changes in gene expression. nih.gov The activity of specific transcription factors could then be confirmed using methods like reporter gene assays or electrophoretic mobility shift assays (EMSA). The regulation of gene expression is a fundamental cellular process controlled by transcription factors that bind to specific DNA sequences, such as promoters and enhancers, to either activate or repress gene transcription. khanacademy.orgyoutube.com

A study on a different compound, a phenylamino (B1219803) acetamide, found that it inhibited the expression of genes in the type III secretion system (T3SS) in Pseudomonas aeruginosa by affecting the master transcriptional regulator ExsA. nih.gov This highlights the potential for acetamide-containing molecules to modulate gene expression through the regulation of key transcription factors.

Second Messenger System Perturbations

Currently, there is a notable absence of direct research investigating the specific effects of this compound on second messenger systems. Signal transduction pathways, which are critical for cellular responses to external stimuli, often involve second messengers like cyclic AMP (cAMP) and calcium ions. Studies on other acetamide derivatives have shown the potential for this class of compounds to modulate such pathways. For instance, the activation of certain signal transduction pathways by agents like forskolin, which increases cAMP levels, has been shown to regulate the expression of key enzymes. nih.gov However, without specific studies on this compound, its influence on these signaling molecules remains speculative.

Cellular Phenotypes Induced by this compound (In Vitro Assays)

Cell Viability and Proliferation Modulation

The assessment of cell viability and proliferation is a primary step in characterizing the biological activity of a compound. Phenoxyacetamide derivatives have demonstrated the ability to suppress cell viability and proliferation in a dose-dependent manner. For example, a study on novel phenoxyacetamide derivatives showed a significant cytotoxic effect on cancer cell lines such as MCF-7 and HepG2. researchgate.net One of the derivatives, referred to as compound I, exhibited potent inhibition of cell viability. researchgate.net The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound in inhibiting a biological or biochemical function.

Table 1: Cytotoxic Effects of a Phenoxyacetamide Derivative (Compound I) on Cancer Cell Lines

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| MCF-7 | 7.43 |

This table illustrates the cytotoxic potential of a phenoxyacetamide derivative, showing its varied efficacy across different cancer cell lines. The data is derived from a study on related compounds and is not specific to this compound. researchgate.net

Apoptosis and Necrosis Induction Mechanisms

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its induction is a key mechanism for many anti-cancer agents. Research on phenoxyacetamide derivatives indicates their potential as potent inducers of apoptosis. In a study involving HepG2 hepatocellular cancer cells, a phenoxyacetamide derivative significantly increased the total apoptotic cell death by approximately 24.51-fold compared to untreated control cells. researchgate.net The analysis distinguished between early and late apoptosis, showing a substantial increase in both populations upon treatment. researchgate.net Furthermore, the compound also induced a smaller but notable increase in necrosis. researchgate.net

Table 2: Induction of Apoptosis and Necrosis by a Phenoxyacetamide Derivative in HepG2 Cells

| Parameter | Control Cells (%) | Treated Cells (%) | Fold Increase |

|---|---|---|---|

| Total Apoptotic Cells | 1.93 | 47.31 | 24.51 |

| Early Apoptotic Cells | 0.55 | 29.13 | 52.96 |

| Late Apoptotic Cells | 0.13 | 15.52 | 119.38 |

This table summarizes the significant pro-apoptotic and pro-necrotic effects of a phenoxyacetamide derivative on HepG2 cells, highlighting its potential to induce cell death. The data is from a study on a related compound and not this compound. researchgate.net

Autophagy Pathway Engagement

Autophagy is a cellular process of self-degradation of cellular components. It can have a dual role in cancer, either promoting survival or contributing to cell death. A study on 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, which share a phenoxy-phenyl structural motif, found that these compounds could act as inhibitors of UNC51-like kinase 1 (ULK1), a key initiator of autophagy. nih.gov Inhibition of ULK1 by these compounds led to the blockage of the autophagy process while simultaneously inducing apoptosis in non-small cell lung cancer cells. nih.gov This suggests that compounds with a similar chemical scaffold, potentially including this compound, might engage the autophagy pathway, although direct evidence is currently lacking.

Cell Migration and Invasion Modulation

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Some phenoxyacetamide derivatives have been shown to inhibit these processes. For instance, one derivative was found to prevent the migration and invasion of metastatic cancer cells by inhibiting the activity of metalloproteinases MMP-2 and MMP-9. researchgate.net These enzymes are crucial for the degradation of the extracellular matrix, a key step in cell invasion.

Proteomic and Metabolomic Profiling of Cellular Responses to this compound

Proteomic and metabolomic analyses provide a global view of the changes in protein and metabolite levels within a cell upon treatment with a compound, offering deep insights into its mechanism of action.

There is no specific proteomic or metabolomic data available for this compound. However, a proteomic analysis of human melanoma cells treated with a structurally related thionocarbamate, N-(4-methyl)phenyl-O-(4-methoxy)phenyl-thionocarbamate (MMTC), revealed significant changes in protein expression associated with apoptosis. nih.gov This study identified an upregulation of pro-apoptotic proteins such as caspases and a downregulation of survival-related proteins. nih.gov

Table 3: Selected Differentially Expressed Proteins in SK-MEL-28 Cells Treated with MMTC

| Protein | Regulation | Function |

|---|---|---|

| Caspase-1 | Increased | Apoptosis |

| Caspase-4 | Increased | Apoptosis |

| NF-kappaB inhibitor | Increased | Apoptosis |

| c-Jun-N-terminal kinase | Increased | Apoptosis |

| ATP synthase | Reduced | Energy Metabolism |

This table provides examples of proteins whose expression is altered upon treatment with a related compound, suggesting potential pathways that this compound might affect. This data is not directly from studies on the specified compound. nih.gov

Similarly, metabolomic profiling of cancer cells has proven to be a powerful tool for identifying therapeutic targets and understanding drug mechanisms. For example, studies have shown that alterations in nicotinamide (B372718) and amino acid metabolism are common in cancer. nih.gov Future metabolomic studies on this compound would be invaluable in elucidating its metabolic impact.

Preclinical and Biological Data for this compound Currently Unavailable in Publicly Accessible Scientific Literature

Following a comprehensive review of scientific databases and publicly available research, it has been determined that there is a significant lack of specific preclinical pharmacological and biological data for the chemical compound This compound .

Extensive searches for scholarly articles, including in vitro and in vivo studies, have not yielded specific research findings for this particular molecule. The scientific literature readily contains information on structurally related compounds, such as N-(4-phenoxyphenyl)acetamide (which lacks the methyl bridge), various phenoxy acetamide derivatives, and other N-phenylacetamide compounds. nih.govnih.govresearchgate.netresearchgate.netnih.govmdpi.com However, these studies focus on molecules with different structural features and, therefore, their data cannot be attributed to this compound.

For instance, research is available on the biological activities of 4-phenoxy-phenyl isoxazoles and N-phenylacetamide derivatives containing thiazole (B1198619) moieties, but these represent distinct chemical entities. nih.govnih.gov Similarly, while the PubChem database contains an entry for the related compound N-(4-phenoxyphenyl)acetamide, it does not provide the detailed preclinical efficacy and pharmacokinetic data required for a thorough pharmacological review. nih.gov

Without primary research detailing the functional effects in cell-based assays, receptor binding characteristics, efficacy in animal models of disease, or pharmacokinetic properties of this compound, it is not possible to construct a scientifically accurate article based on the requested outline. The creation of such an article would require non-existent data.

Therefore, the requested detailed content on the preclinical pharmacological investigations and biological applications of this compound cannot be generated at this time due to the absence of published research on this specific compound.

Preclinical Pharmacological Investigations and Biological Applications of N 4 Phenoxymethyl Phenyl Acetamide

Preclinical Pharmacokinetic Profiling of N-(4-(Phenoxymethyl)phenyl)acetamide

Absorption and Distribution Characteristics in Animal Models

The preclinical evaluation of a new chemical entity invariably includes a thorough characterization of its pharmacokinetic properties, beginning with absorption and distribution. These studies are fundamental to understanding how the compound is taken up by, and moves within, a biological system. Typically conducted in rodent (e.g., rats, mice) and non-rodent (e.g., dogs, non-human primates) species, these investigations determine key parameters that govern the compound's concentration profile in the body over time.

Absorption studies assess the rate and extent to which the compound enters the systemic circulation from the site of administration. For orally administered compounds, this involves measuring bioavailability, which is the fraction of the administered dose that reaches the bloodstream. Distribution studies describe the reversible transfer of a compound from the bloodstream into various tissues and organs.

Key pharmacokinetic parameters determined in these studies include:

Cmax: The maximum observed plasma concentration.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): The total drug exposure over time.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

For instance, a pharmacokinetic study of a novel acetamide (B32628) derivative in Sprague-Dawley rats revealed rapid metabolism and low plasma concentrations after oral administration, indicating poor bioavailability that might necessitate structural modification to improve its drug-like properties. semanticscholar.org

Table 1: Illustrative Pharmacokinetic Parameters Measured in Animal Models (Note: This table is illustrative. Data for this compound is not publicly available.)

| Parameter | Definition | Example Value (from analogous compound) | Animal Model |

| Oral Bioavailability (%) | The fraction of an orally administered dose that reaches systemic circulation. | < 10% | Sprague-Dawley Rat |

| Cmax (ng/mL) | Maximum plasma concentration after a single dose. | 69.3 ± 17 | Sprague-Dawley Rat |

| Tmax (h) | Time to reach maximum plasma concentration. | 0.17 ± 0.3 | Sprague-Dawley Rat |

| AUC(0-t) (h*ng/mL) | Area under the plasma concentration-time curve from time 0 to the last measurement. | 69.3 ± 17 | Sprague-Dawley Rat |

| Half-life (t1/2) (h) | Time required for the plasma concentration to decrease by half. | 0.17 ± 0.3 | Sprague-Dawley Rat |

Metabolic Pathways and Metabolite Identification (In Vitro/In Vivo)

Metabolism studies are crucial for identifying the biochemical transformations a compound undergoes. These studies help to understand its clearance mechanism, identify potentially active or toxic metabolites, and predict drug-drug interactions.

In Vitro Studies: Initial metabolic profiling is typically performed using in vitro systems such as human liver microsomes, hepatocytes, or recombinant human cytochrome P450 (CYP450) enzymes. researchgate.net These experiments identify the primary metabolic pathways and the specific enzymes responsible. For a compound like this compound, potential metabolic reactions include hydrolysis of the amide bond, hydroxylation of the aromatic rings, and cleavage of the ether linkage. For example, studies on the related compound flutamide (B1673489) showed that CYP1A2 was the main enzyme responsible for hydroxylation, while carboxylesterases catalyzed its hydrolysis. researchgate.net

In Vivo Studies: Following in vitro analysis, in vivo studies in animal models confirm the metabolic pathways. After administration of the compound, plasma, urine, and feces are collected and analyzed, often using mass spectrometry, to identify and quantify the parent compound and its metabolites.

Notably, this compound is itself a known human metabolite of 4-phenoxyaniline (B93406), formed via an N-acetylation reaction. nih.gov This indicates that one of its metabolic pathways in humans is already established.

Table 2: Potential Metabolic Pathways for this compound (Note: This table is hypothetical and based on common metabolic reactions for this chemical class.)

| Metabolic Reaction | Potential Metabolite | Key Enzymes |

| Aromatic Hydroxylation | Hydroxylated this compound | Cytochrome P450 family (e.g., CYP1A2, CYP2D6, CYP3A4) |

| Amide Hydrolysis | 4-Phenoxyaniline and Acetic Acid | Carboxylesterases, Amidases |

| Ether Bond Cleavage | 4-Acetamidophenol and Phenol (B47542) | Cytochrome P450 family |

Excretion Routes and Clearance Mechanisms

Excretion studies determine how a compound and its metabolites are eliminated from the body. The primary routes of excretion are renal (via urine) and biliary (via feces). To quantify the contribution of each route, a radiolabeled version of the compound is often administered to animal models, and radioactivity is measured in the collected urine and feces over time.

The mechanism of clearance refers to the processes by which the drug is removed. This includes metabolic clearance (biotransformation, as described in 6.3.2) and excretion of the unchanged drug. For renal clearance, specific mechanisms such as glomerular filtration, active tubular secretion, and passive reabsorption are investigated. nih.gov Studies on penicillins, for example, have characterized the maximal tubular secretion rate to understand their enhanced renal clearance in certain patient populations. nih.gov For this compound, preclinical studies would aim to determine its total clearance rate and the relative importance of hepatic metabolism versus renal excretion.

Pharmacodynamic Biomarker Identification and Validation for this compound

Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a drug has induced a biological response in the body, confirming it has reached its target and produced a physiological effect. nih.gov The identification and validation of a reliable PD biomarker are critical milestones in drug development.

The process involves:

Identification: Based on the compound's proposed mechanism of action, potential biomarkers are identified. Given that phenoxy acetamide derivatives have been investigated for anti-inflammatory and anti-cancer activities, potential biomarkers could include downstream signaling molecules, enzyme products, or markers of a disease state. nih.gov For example, if the compound were an anti-inflammatory agent, levels of cytokines like TNF-α or IL-6 in blood or tissue could be candidate biomarkers.

Validation: The identified biomarker is then validated in preclinical disease models. This involves demonstrating that changes in the biomarker level are dose-dependent and correlate with the therapeutic efficacy of the compound. Modeling and simulation are often used to evaluate the dose-response relationship and confirm the biomarker's sensitivity. nih.gov

For this compound, no specific PD biomarkers have been reported in the literature. Establishing a biological target and mechanism of action would be the first step toward their identification.

Target Engagement Studies in Preclinical Biological Systems

Target engagement studies are designed to provide direct evidence that a drug is binding to its intended molecular target within a complex biological system, such as in live cells or in a whole organism. nih.gov Confirming target engagement is essential to validate the drug's mechanism of action and to correlate target occupancy with the observed biological effect.

Several advanced techniques are used to measure target engagement:

Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a protein's thermal stability increases when a ligand is bound.

Chemoproteomics: This involves using a chemical probe, often a modified version of the drug, to capture the target protein from cell lysates for identification by mass spectrometry. nih.gov

Positron Emission Tomography (PET): In later preclinical stages, radiolabeled ligands can be used to visualize and quantify target occupancy non-invasively in living animals.

While the specific molecular target of this compound is not defined in the available literature, related compounds have been explored as inhibitors of specific enzymes. For instance, certain 4-phenoxy-phenyl derivatives were identified as inhibitors of acetyl-CoA carboxylase (ACC). nih.gov If this compound were hypothesized to act on a similar target, target engagement studies would be designed to measure its direct binding to that enzyme inside cancer cells, and the degree of binding would be correlated with its anti-proliferative effects.

Table 3: Hypothetical Target Engagement Experiment (Note: This table is illustrative, assuming a hypothetical enzyme target.)

| Compound Concentration | Method | Measured Outcome | Result Interpretation |

| 0 (Control) | CETSA | Baseline thermal stability of Target X | No target engagement |

| 1 µM | CETSA | Increased thermal stability of Target X | Evidence of target engagement |

| 10 µM | CETSA | Further increase in thermal stability of Target X | Dose-dependent target engagement |

Derivatization Strategies and Analogue Synthesis for N 4 Phenoxymethyl Phenyl Acetamide

Rational Design and Synthesis of N-(4-(Phenoxymethyl)phenyl)acetamide Analogues with Enhanced Biological Properties

Rational drug design, guided by an understanding of the target's structure and the molecule's structure-activity relationships (SAR), is a cornerstone of modern medicinal chemistry. In the context of this compound, this approach involves the strategic modification of its chemical structure to improve its interaction with a biological target, thereby enhancing its desired biological effect.

A pertinent example of this strategy can be seen in the development of novel acetyl-CoA carboxylase (ACC) inhibitors based on a similar 4-phenoxy-phenyl scaffold. nih.govnih.gov Researchers initiated their work with a lead compound identified through high-throughput virtual screening, which, while showing moderate inhibitory potency, provided a crucial starting point for optimization. nih.gov The subsequent SAR study focused on two main areas of the molecule: the alkoxy group and the amide substituent, which correspond to the phenoxymethyl (B101242) and acetamide (B32628) groups of our subject compound, respectively.

The synthesis of these analogues typically involves multi-step reaction sequences. For example, a common route begins with the reaction of a substituted phenol (B47542) with 4-fluorobenzaldehyde (B137897) to form a diaryl ether intermediate. This intermediate can then be further elaborated through a series of reactions, including the formation of an aldoxime, chlorination, and finally, cycloaddition with an appropriate reagent to generate the desired heterocyclic core, which is then further functionalized. nih.gov

The detailed findings from such studies can be summarized to highlight the impact of specific substitutions on biological activity, as illustrated in the table below.

| Compound ID | R1 Group (Alkoxy Substitution) | R2 Group (Amide Substitution) | hACC1 Inhibition (%) at 5 µM | IC50 (µM) |

| 6a | Benzyloxy | Acetamide | 57.0 | >5 |

| 6b | Methoxy | Acetamide | 45.2 | >5 |

| 6c | Ethoxy | Acetamide | 48.9 | >5 |

| 6d | Isopropoxy | Acetamide | 51.3 | >5 |

| 6e | Propoxy | Acetamide | 79.0 | 1.21 |

| 6g | Propoxy | 2-Phenylacetamide | 98.2 | 0.10 |

| 6l | Phenoxy | 2-Phenylacetamide | 81.4 | 0.22 (A549) |

Data is illustrative and based on findings for 4-phenoxy-phenyl isoxazole (B147169) analogues. nih.gov

This rational, iterative process of design, synthesis, and biological evaluation allows for the fine-tuning of a molecule's properties, leading to the development of analogues with enhanced potency and a better understanding of the molecular interactions driving their biological activity.

Scaffold Hopping and Core Structure Modifications of this compound

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original's key pharmacophoric features. nih.gov This approach is particularly useful for discovering novel chemical entities with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property positions. nih.govmdpi.com

For a molecule like this compound, the central phenoxymethylphenyl-acetamide core can be considered the scaffold. A scaffold hopping approach would aim to replace this core with other ring systems that can spatially orient the key interacting groups in a similar fashion. For example, the ether linkage could be replaced with other functionalities, or the phenyl rings could be substituted with various heterocyclic systems.

A practical example of scaffold hopping can be seen in the development of novel fungicides, where a dehydrozingerone (B89773) scaffold containing an α,β-unsaturated ketone was transformed into a more stable pyridine (B92270) ring. This modification not only addressed the photochemical instability of the parent compound but also led to derivatives with potent antifungal activity. This strategy of converting an unstable moiety into a stable ring system while preserving biological activity is a testament to the utility of scaffold hopping.

In another instance, a scaffold-hopping strategy was employed to discover novel anticancer agents from bioactive flavonoids. nih.gov By replacing the flavone (B191248) and isoflavone (B191592) scaffolds with 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones and 3-aryl-pyrido[1,2-a]pyrimidin-4-ones, respectively, researchers were able to develop compounds with enhanced inhibitory activity against human topoisomerase IIα. nih.gov This highlights how scaffold hopping can lead to analogues with improved biological profiles compared to the original natural products. nih.gov

The process of scaffold hopping is often guided by computational methods that can predict how a new scaffold will present the necessary pharmacophoric groups to the biological target. mdpi.com These in silico techniques, combined with synthetic chemistry, allow for the exploration of vast chemical space in a rational and efficient manner.

Prodrug Design and Development Based on this compound

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in vivo through enzymatic or chemical transformation. Prodrug strategies are commonly employed to overcome undesirable properties of a parent drug, such as poor solubility, low permeability, rapid metabolism, or formulation challenges.

For this compound, several prodrug approaches could be envisioned. If the compound suffers from poor water solubility, a hydrophilic promoiety, such as a phosphate (B84403) or a short polyethylene (B3416737) glycol (PEG) chain, could be attached. This would increase its aqueous solubility, which is often beneficial for intravenous formulations.

Conversely, if the goal is to enhance membrane permeability and oral absorption, a lipophilic promoiety could be introduced. This is often achieved by forming esters or carbamates at a suitable functional group. For instance, if a hydroxyl or a primary/secondary amine group were present on the this compound scaffold, it could be readily converted into an ester or carbamate (B1207046) prodrug. These prodrugs are typically more lipophilic and can more easily cross the lipid bilayers of cell membranes. Once absorbed, they are cleaved by ubiquitous esterases in the blood and tissues to release the active parent drug.

The choice of the promoiety is critical and can significantly influence the prodrug's stability, solubility, and rate of conversion back to the active drug. The ideal promoiety should be non-toxic and efficiently cleaved at the desired site of action.

Covalent and Non-Covalent Modifications for Novel this compound Derivatives

The interaction of a drug with its target can be either non-covalent (reversible) or covalent (often irreversible). Both types of interactions can be strategically employed in the design of novel derivatives of this compound.

Non-Covalent Modifications:

Most drugs function through non-covalent interactions with their targets, such as hydrogen bonds, ionic interactions, van der Waals forces, and hydrophobic interactions. The rational design strategies discussed in section 7.1 are primarily focused on optimizing these non-covalent interactions to improve binding affinity and selectivity.

Another important non-covalent modification strategy is bioisosteric replacement . Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The replacement of one part of a molecule with a bioisostere can lead to improvements in potency, selectivity, or pharmacokinetic properties.

For this compound, several bioisosteric replacements could be considered. For example, the ether linkage (-O-) could be replaced with a thioether (-S-), a sulfoxide (B87167) (-SO-), a sulfone (-SO2-), or an amine (-NH-). The acetamide group (-NHC(O)CH3) could be replaced with other functionalities capable of acting as hydrogen bond donors and acceptors, such as a sulfonamide (-NHSO2CH3) or a reverse amide (-C(O)NHCH3). The phenyl rings themselves could be replaced with various five- or six-membered heterocycles to modulate electronic properties, solubility, and metabolic stability. For instance, replacing a phenyl ring with a pyridine ring can introduce a hydrogen bond acceptor and potentially alter the molecule's metabolic profile.

Covalent Modifications:

Covalent inhibitors form a stable, covalent bond with their biological target, leading to prolonged or even permanent inhibition. This approach can offer advantages in terms of potency and duration of action. To design a covalent inhibitor based on the this compound scaffold, a reactive electrophilic group, often referred to as a "warhead," would need to be incorporated into the molecule.

This warhead is designed to react with a nucleophilic amino acid residue, such as cysteine, serine, or lysine, within the binding site of the target protein. Common electrophilic warheads used in drug design include:

Acrylamides: These are Michael acceptors that can react with nucleophiles like cysteine.

Epoxides and Aziridines: These strained rings can be opened by nucleophilic attack. nih.gov

α,β-Unsaturated ketones and esters: Similar to acrylamides, these can act as Michael acceptors.

Sulfonyl fluorides and 2-sulfonylpyridines: These can react with serine or cysteine residues. nih.gov

The design of a covalent inhibitor requires careful consideration of the reactivity of the warhead. It should be reactive enough to form a bond with the target but not so reactive that it indiscriminately reacts with other biological molecules, which could lead to toxicity. nih.gov The successful design of a covalent inhibitor often relies on having a high-resolution structure of the target protein to identify a suitably positioned nucleophilic residue for covalent modification.

Advanced Analytical Methodologies for Research on N 4 Phenoxymethyl Phenyl Acetamide

Spectroscopic Characterization Techniques for N-(4-(Phenoxymethyl)phenyl)acetamide

Spectroscopy is fundamental to the characterization of this compound, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

¹H NMR: In a typical ¹H NMR spectrum, the protons of this compound would exhibit characteristic chemical shifts. For instance, the acetyl methyl protons (CH₃) would appear as a singlet. The protons on the two phenyl rings would show signals in the aromatic region, with their splitting patterns revealing their substitution and connectivity. The methylene (B1212753) protons of the phenoxymethyl (B101242) group (-O-CH₂-Ph) would also present a distinct singlet. The amide proton (-NH) signal can sometimes be broad. The integration of these signals corresponds to the number of protons in each environment, confirming the molecular structure. While specific spectral data for this exact compound is not widely published, analysis of analogous structures like phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide) shows a characteristic doublet of doublets pattern for the para-substituted aromatic ring and distinct signals for the acetyl and ethoxy groups. thermofisher.com

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would produce a separate signal. Key signals would include those for the carbonyl carbon of the acetamide (B32628) group, the methyl carbon of the acetyl group, the methylene carbon of the phenoxymethyl bridge, and the various aromatic carbons. For example, in a related compound, N-(4-acetylphenyl)-N-methylacetamide, the carbonyl carbon appears around 170.25 ppm and the aromatic carbons are observed between 119 ppm and 149 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures; actual experimental values may vary.)

| Functional Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Acetyl | -CH₃ | ~2.1 (s) | ~24 |

| Amide | -NH | ~8.0-9.0 (br s) | N/A |

| Carbonyl | C=O | N/A | ~169 |

| Phenoxymethyl | -O-CH₂- | ~5.0 (s) | ~70 |

| Phenyl (attached to NH) | Ar-H | ~7.0-7.6 (m) | ~115-140 |

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. It works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

The molecular weight of this compound is 227.26 g/mol . nih.gov In an MS experiment, the molecular ion peak [M]⁺ would be expected at an m/z of approximately 227. Subsequent fragmentation of this ion would produce a characteristic pattern of daughter ions, which can be used to confirm the structure. For instance, cleavage of the ether bond or the amide bond would result in specific fragment ions. In the GC-MS analysis of a similar compound, N-[4-(phenylamino)phenyl]acetamide, a molecular ion peak at m/z 226 was observed, with a top peak at m/z 184, corresponding to a significant fragment. nih.gov This fragmentation data is vital for structural confirmation.

MS can also be coupled with liquid chromatography (LC-MS) for highly sensitive and selective quantification of the compound in complex mixtures. nih.gov

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information for the characterization of this compound.